molecular formula C9H9FN4 B1443467 (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine CAS No. 944905-66-2

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine

Cat. No.: B1443467
CAS No.: 944905-66-2
M. Wt: 192.19 g/mol
InChI Key: LLVORQGLVZJFED-UHFFFAOYSA-N
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Description

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Final Assembly: The final step involves the coupling of the triazole ring with the fluorophenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine: can be compared with other triazole derivatives such as:

  • (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine
  • (1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-YL)methanamine
  • (1-(3-Bromophenyl)-1H-1,2,3-triazol-4-YL)methanamine

The uniqueness of This compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.

Biological Activity

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine is a synthetic organic compound characterized by its unique triazole structure combined with a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈FN₅O

The synthesis typically involves multi-step processes including the formation of the triazole ring through Huisgen cycloaddition reactions and subsequent substitutions to introduce the fluorophenyl and methanamine groups.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole-based compounds demonstrate effective inhibition against strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 1.8 to 6.9 μg/mL . The presence of the fluorophenyl group enhances these activities by increasing lipophilicity and interaction with bacterial membranes.

CompoundMIC (μg/mL)Target Pathogen
BOK-21.8M. tuberculosis
BOK-32.4M. tuberculosis
BOK-46.9M. tuberculosis

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of triazole compounds. For example, one derivative demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values as low as 0.67 μmol/L after 48 hours of treatment . The mechanism involved induction of apoptosis and inhibition of key signaling pathways such as Notch-AKT.

Cell LineIC₅₀ (μmol/L)Treatment Duration (h)
MCF-72.9624
MDA-MB-2310.8048
SK-BR-31.2148

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes critical in various biochemical pathways. In particular, it has shown promise as a DprE1 enzyme inhibitor, which is vital in the biosynthesis of mycobacterial cell walls . The structure–activity relationships indicate that modifications to the triazole ring can significantly affect inhibitory potency.

Case Studies

Several case studies have illustrated the compound's biological activities:

  • Antimycobacterial Study : A study assessed the effectiveness of synthesized triazole derivatives against M. tuberculosis. The results showed that compounds with amide functionalities exhibited enhanced potency compared to their counterparts lacking such groups .
  • Cytotoxicity Assessment : In vitro cytotoxicity was evaluated using mouse fibroblast 3T3 cells to assess safety profiles. Compounds were tested at varying concentrations, revealing a concentration-dependent decline in cell viability at higher doses .

Properties

IUPAC Name

[1-(3-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVORQGLVZJFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226163
Record name 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944905-66-2
Record name 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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